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Introduction

Novobiocin is an aminocoumarin antibiotic produced by Streptomyces spheroides and
Streptomyces niveus. It functions by inhibiting bacterial DNA gyrase, a type |l topoisomerase
essential for DNA replication. The unique tripartite structure of novobiocin, consisting of a
prenylated 4-hydroxybenzoic acid moiety (Ring A), a 3-amino-4,7-dihydroxycoumarin (Ring B),
and a noviose sugar (Ring C), has made its biosynthesis a subject of significant interest for
antibiotic development and combinatorial biosynthesis. This guide provides an in-depth
technical overview of the novobiocin biosynthesis pathway, including the genetic and
enzymatic components, quantitative data, and detailed experimental protocols.

The Novobiocin Biosynthetic Gene Cluster

The biosynthesis of novobiocin is orchestrated by a dedicated gene cluster in Streptomyces
spheroides NCIB 11891. This cluster spans approximately 25.6 kb and contains 23 putative
open reading frames (ORFs), with at least 11 genes directly implicated in the biosynthesis of
the antibiotic.[1] The cluster also includes a resistance gene, gyrBr, which encodes a
novobiocin-resistant DNA gyrase B subunit, protecting the producing organism.[1]

Table 1: Genes and Proposed Functions in the Novobiocin Biosynthetic Gene Cluster
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Gene Proposed Function Moiety
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The Biosynthetic Pathway

The biosynthesis of novobiocin is a convergent process where the three distinct moieties are

synthesized separately and then assembled.

Biosynthesis of Ring A (3-dimethylallyl-4-
hydroxybenzoic acid)

The formation of Ring A begins with prephenate, an intermediate of the shikimic acid pathway.
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Biosynthesis of Ring A.

o Decarboxylation: The enzyme NovF, a prephenate decarboxylase, catalyzes the conversion

of prephenate to 4-hydroxyphenylpyruvate (4-HPP).[2]

e Prenylation: NovQ, a prenyltransferase, attaches a dimethylallyl group from dimethylallyl

pyrophosphate (DMAPP) to 4-HPP, forming 3-dimethylallyl-4-hydroxyphenylpyruvate.[2][3]

» Side-chain Cleavage: The propanoid side chain of the prenylated 4-HPP is then cleaved to

yield the final 3-dimethylallyl-4-hydroxybenzoic acid (Ring A). The exact enzymatic
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machinery for this step is not fully elucidated.

Biosynthesis of Ring B (3-amino-4,7-
dihydroxycoumarin)

Ring B is derived from the amino acid L-tyrosine through a series of modifications on a peptide
carrier protein (PCP).

NovH
(adenylation & NovJ/NovK Hydroxylation &

L-Tyrosine thioesterification) Tyrosyh-S-NovH (B- hydroxylauon) o (oxidation) Lactonization

{-Hydrox B-Keto-tyro:
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Biosynthesis of Ring B.

 Activation and Thioesterification: L-tyrosine is activated as an adenylate and then
thioesterified to the peptidyl carrier protein (PCP) domain of the peptide synthetase NovH.[2]

e [B-Hydroxylation: The cytochrome P450 enzyme Novl hydroxylates the 3-position of the
tethered tyrosine.[2]

o Oxidation: The B-hydroxyl group is oxidized to a ketone by the heterodimeric benzylic
oxygenase NovJ/NovK.[2]

» Hydroxylation and Lactonization: A subsequent hydroxylation of the aromatic ring, followed
by spontaneous lactonization, leads to the formation of the coumarin ring structure and
release from NovH.

Biosynthesis of Ring C (L-noviose)

The deoxy sugar L-noviose is synthesized from glucose-1-phosphate.

TDP-4-keto-6-deoxy-gluc TDP-4-ket TDP-5

Glucose-1-phosphate NovV_ o | 1o Glucose NovT NovWw NovU thyl-4-ket ose |—1NOVS
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Biosynthesis of Ring C.

¢ Activation: Glucose-1-phosphate is converted to TDP-glucose by the glucose-1-phosphate
dTDP-transferase NovV.[2]

e Dehydration: NovT, a dTDP-glucose 4,6-dehydratase, converts TDP-glucose to TDP-4-keto-
6-deoxy-glucose.[2]

o Epimerization: NovW, a dTDP-4-keto-6-deoxyglucose 3,5-epimerase, catalyzes the
epimerization at the C3 and C5 positions.[2]

o Methylation: The C-methyltransferase NovU adds a methyl group at the C5 position.[2]

e Reduction: Finally, the dTDP-ketoreductase NovS reduces the keto group at C4 to produce
TDP-L-noviose.[2]

Assembly and Final Tailoring Steps

The three moieties are assembled and further modified to yield the final novobiocin product.
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Assembly and final tailoring steps of hovobiocin biosynthesis.

o Amide Bond Formation: NovL, an ATP-dependent novobiocic acid synthetase, catalyzes the
formation of an amide bond between the carboxyl group of Ring A and the amino group of
Ring B to form novobiocic acid.[2]

e C-Methylation of Ring B: The C-methyltransferase NovO methylates the C8 position of the
coumarin ring of novobiocic acid.[4]
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e Glycosylation: NovM, a noviosyltransferase, attaches TDP-L-noviose (Ring C) to the
hydroxyl group of the methylated novobiocic acid, forming desmethyl-descarbamoyl-
novobiocin.[2][5]

o O-Methylation of Ring C: The O-methyltransferase NovP methylates the 4'-hydroxyl group of
the noviose moiety.[2][6]

o Carbamoylation: In the final step, the carbamoyltransferase NovN transfers a carbamoyl
group to the 3'-hydroxyl group of the noviose sugar, completing the synthesis of novobiocin.

[21[7]

Quantitative Data

Quantitative analysis of the novobiocin biosynthetic enzymes is crucial for understanding the
pathway flux and for engineering improved production strains. The following tables summarize
the available kinetic data for some of the key enzymes.

Table 2: Kinetic Parameters of NovQ (Prenyltransferase)[3]

Substrate Km (pM) kcat (s-1) kcat/Km (M-1s-1)
4-

Hydroxyphenylpyruvat 120 + 10 0.25+0.01 2.1x103

e (4-HPP)

Dimethylallyl

, 80+5 0.24+0.01 3.0x 103
diphosphate (DMAPP)

Table 3: Catalytic Efficiency of NovM (Noviosyltransferase)[5]

Substrate kcat (min-1)

Novobiocic acid & TDP-L-noviose >300

Note: Detailed kinetic parameters (Km) for NovM were not provided in the cited literature.

Table 4: Production Titers of Novobiocin in Heterologous Hosts
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Novobiocin Titer

Host Strain Production Medium Reference
(mg L-1)
S. coelicolor M512 GYM ~24 [8]
S. coelicolor M512
GYM + copolymer 54 [8]
(deepwell)
S. coelicolor M512
(deepwell, novG GYM + copolymer 163 [8]

overexpression)

Experimental Protocols
Heterologous Expression of the Novobiocin Gene
Cluster in Streptomyces coelicolor

This protocol describes the transfer of the novobiocin biosynthetic gene cluster from a cosmid
into S. coelicolor for heterologous production.
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with S. coelicolor M1152 spores

!

4. Select for exconjugants on
SFM agar with nalidixic acid
and apramycin/kanamycin

!

5. Inoculate exconjugant spores
into GYM medium for fermentation

'

6. Analyze culture supernatant for
novobiocin production by HPLC

End: Heterologous production
of novobiocin
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Workflow for heterologous expression of the novobiocin gene cluster.

Materials:
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E. coli DH5a containing the novobiocin gene cluster on a SuperCosl-based cosmid.
E. coli ET12567/puUZ8002.

Streptomyces coelicolor M1152 (or other suitable host).

LB medium, 2xYT medium, SFM agar, GYM medium.[9][10]

Antibiotics: apramycin, kanamycin, nalidixic acid.

Standard molecular biology reagents and equipment.

Procedure:

Isolate the cosmid DNA containing the novobiocin gene cluster from an overnight culture of
E. coli DH5a using a standard plasmid isolation Kit.

Transform the methylation-deficient E. coli strain ET12567/pUZ8002 with the isolated cosmid
DNA by electroporation. Select for transformants on LB agar containing the appropriate
antibiotics (e.g., apramycin or kanamycin for the cosmid and chloramphenicol for puZ8002).

Prepare spores of S. coelicolor M1152 grown on SFM agatr.

Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor recipient
spores on SFM agar.

After incubation, overlay the plates with nalidixic acid to select against the E. coli donor and
the appropriate antibiotic (apramycin or kanamycin) to select for S. coelicolor exconjugants
that have integrated the cosmid.

Isolate single exconjugant colonies and prepare spore stocks.

For production, inoculate 108 spores into 10 ml of 2xYT medium and germinate for 7 hours
at 30°C.[9]

Harvest the germinated spores by centrifugation, resuspend in GYM medium, and inoculate
into 50 ml of GYM medium in a 250 ml flask.[9]
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 Incubate the production culture at 30°C with shaking for 5-7 days.

e Analyze the culture supernatant for novobiocin production by HPLC.

Gene Inactivation in Streptomyces spheroides using
PCR Targeting

This protocol outlines the general steps for creating a gene deletion mutant in S. spheroides
using A-Red-mediated homologous recombination (PCR targeting).
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!
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Workflow for gene inactivation in Streptomyces spheroides.
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Materials:

Cosmid containing the novobiocin gene cluster.

E. coli BW25113/plJ790.

plJ773 plasmid (template for apramycin resistance cassette).

S. spheroides.

Primers with 39-nucleotide homology extensions flanking the target gene.

Standard molecular biology reagents and equipment.

Procedure:

Design primers for the amplification of the apramycin resistance cassette from plJ773. The
primers should include 39-nucleotide extensions that are homologous to the regions
immediately upstream and downstream of the target nov gene.

Perform PCR to amplify the resistance cassette.

Prepare electrocompetent E. coli BW25113/plJ790 cells carrying the cosmid with the
novobiocin gene cluster.

Induce the expression of the A-Red recombinase system in the E. coli cells.

Transform the induced E. coli cells with the purified PCR product (the resistance cassette).

Select for transformants where the target nov gene on the cosmid has been replaced by the
apramycin resistance cassette.

Isolate the mutated cosmid DNA.

Introduce the mutated cosmid into S. spheroides via protoplast transformation or
conjugation.
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o Select for colonies that have undergone homologous recombination, resulting in the
replacement of the chromosomal copy of the nov gene with the resistance cassette. This is
typically done by selecting for apramycin resistance and screening for the loss of the cosmid
vector marker (e.g., kanamycin resistance).

» Verify the gene deletion in the mutant strain by PCR analysis and Southern blotting.

Purification of His-tagged Nov Enzymes

This is a general protocol for the purification of N- or C-terminally His-tagged Nov enzymes
expressed in E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) carrying the expression plasmid for the His-
tagged Nov enzyme.

o LB medium with appropriate antibiotic.

e IPTG (Isopropyl 3-D-1-thiogalactopyranoside).

e Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0).

e Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

e Elution buffer (e.g., 50 mM NaH2P0O4, 300 mM NacCl, 250 mM imidazole, pH 8.0).
» Ni-NTA agarose resin.

e Chromatography column.

Procedure:

 Inoculate a starter culture of the E. coli expression strain and grow overnight.

 Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of
0.6-0.8.
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 Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and
continue to grow for 4-16 hours at an appropriate temperature (e.g., 18-30°C).

e Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

e Lyse the cells by sonication or using a French press.

» Clarify the lysate by centrifugation to remove cell debris.

o Equilibrate the Ni-NTA agarose resin in a chromatography column with lysis buffer.
e Load the clarified lysate onto the column.

e Wash the column with wash buffer to remove non-specifically bound proteins.

o Elute the His-tagged Nov enzyme with elution buffer.

o Collect fractions and analyze by SDS-PAGE to assess purity.

e Pool the pure fractions and dialyze against a suitable storage buffer.

Enzyme Assay Protocols

Detailed protocols for assaying the activity of each Nov enzyme are essential for their
characterization. Below are outlines for selected enzyme assays.

NovL (Novobiocic Acid Synthetase) Assay: This assay can be performed using an ESI-MS-
based method to monitor the formation of novobiocic acid.[7]

» Reaction Mixture: Buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCI2, 5 mM ATP, Ring A (3-
dimethylallyl-4-hydroxybenzoic acid), Ring B (3-amino-4,7-dihydroxycoumarin), and purified
NovL enzyme.

¢ |ncubation: Incubate at 30°C.

e Analysis: At various time points, quench the reaction (e.g., with methanol) and analyze the
formation of novobiocic acid by ESI-MS.
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NovM (Noviosyltransferase) Assay: This assay can also be monitored by ESI-MS for the
formation of desmethyl-descarbamoyl-novobiocin.[7]

e Reaction Mixture: Buffer, methylated novobiocic acid, TDP-L-noviose, and purified NovM
enzyme.

 Incubation: Incubate at 30°C.
» Analysis: Monitor the formation of the glycosylated product by ESI-MS over time.

NovQ (Prenyltransferase) Assay: This assay measures the transfer of a dimethylallyl group to
4-HPP.

o Reaction Mixture: Buffer (e.g., 50 mM Tris-HCI, pH 7.5), 10 mM MgCI2, 4-HPP, [14C]-
DMAPP, and purified NovQ enzyme.

e |ncubation: Incubate at 37°C.

e Analysis: Stop the reaction and extract the radioactive product. Quantify the product
formation by scintillation counting or HPLC with a radioactivity detector.

Conclusion

The study of the novobiocin biosynthesis pathway provides a fascinating example of the
intricate enzymatic machinery involved in the production of complex natural products. The
elucidation of the gene cluster and the characterization of the individual biosynthetic steps have
opened up avenues for the engineered production of novel aminocoumarin antibiotics with
potentially improved therapeutic properties. The data and protocols presented in this guide
offer a valuable resource for researchers aiming to further unravel the intricacies of novobiocin
biosynthesis and to harness its potential for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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